molecular formula C10H6Br2N4O3 B6362691 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one CAS No. 1240573-33-4

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B6362691
CAS No.: 1240573-33-4
M. Wt: 389.99 g/mol
InChI Key: VALZIFOAXNXGBZ-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a synthetic organic compound that features a triazole ring substituted with bromine atoms and a nitrophenyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Compounds with triazole rings are often studied for their antimicrobial properties.

    Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use as a pesticide or herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as an alkyl azide, the triazole ring can be formed through a cyclization reaction.

    Bromination: The triazole ring is then brominated using bromine or a brominating agent under controlled conditions.

    Coupling with Nitrophenyl Group: The brominated triazole is then coupled with a nitrophenyl derivative through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted triazoles with various functional groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. In drug development, it could target specific receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
  • 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one

Uniqueness

The presence of bromine atoms and the specific positioning of the nitrophenyl group make 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one unique

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N4O3/c11-9-13-10(12)15(14-9)5-8(17)6-2-1-3-7(4-6)16(18)19/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZIFOAXNXGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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